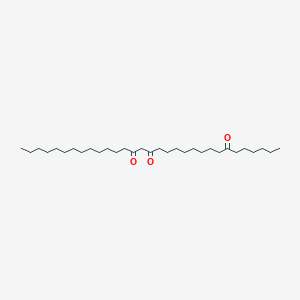

Hentriacontane-7,16,18-trione

説明

特性

CAS番号 |

60368-10-7 |

|---|---|

分子式 |

C31H58O3 |

分子量 |

478.8 g/mol |

IUPAC名 |

hentriacontane-7,16,18-trione |

InChI |

InChI=1S/C31H58O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h3-28H2,1-2H3 |

InChIキー |

DVVJOZPBJUIMJK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCC(=O)CCCCCC |

製品の起源 |

United States |

Natural Occurrence and Biosynthetic Pathways of Hentriacontane 7,16,18 Trione

Discovery and Documentation in Biological Systems

The identification of complex secondary metabolites like Hentriacontane-7,16,18-trione relies on advanced analytical techniques to isolate and structurally characterize molecules from complex biological matrices.

The primary documented source of Hentriacontane-7,16,18-trione is the plant Elymus lanceolatus, commonly known as thickspike wheatgrass. This perennial grass is native to North America and is well-adapted to arid and semi-arid environments. The discovery of this compound was the result of phytochemical investigations into the plant's chemical constituents, likely focusing on the epicuticular wax layer.

The isolation process would typically involve solvent extraction of the plant material (e.g., leaves and stems) with nonpolar or medium-polarity solvents to capture lipids and waxy components. Subsequent purification using chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), would be employed to separate the trione (B1666649) from other metabolites. The definitive structural elucidation would have been achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the carbon skeleton and the position of the ketone groups, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. The presence of such long-chain compounds in epicuticular waxes often suggests a potential ecological role, such as contributing to drought tolerance by reducing water loss or acting as a defense against herbivores and pathogens.

| Attribute | Details |

|---|---|

| Compound Name | Hentriacontane-7,16,18-trione |

| Reported Natural Source | Elymus lanceolatus (Thickspike wheatgrass) |

| Chemical Formula | C₃₁H₅₈O₃ |

| Molecular Weight | 478.79 g/mol |

| Chemical Class | Long-chain aliphatic trione; Polyketide |

| Likely Isolation Method | Solvent extraction followed by chromatographic separation (Column, HPLC) |

| Structural Elucidation | NMR Spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) |

While Elymus lanceolatus is the confirmed source, it is scientifically plausible that Hentriacontane-7,16,18-trione or structurally related compounds exist in other organisms. Research efforts to identify new sources would logically focus on two areas:

Related Botanical Species: Plants within the same family (Poaceae) or genus (Elymus) are primary candidates for screening, as they may share similar biosynthetic pathways. Furthermore, plants adapted to similar ecological niches (e.g., other drought-resistant grasses) may have convergently evolved the production of such waxy compounds.

Associated Microorganisms: The biosynthesis of complex natural products in plants is sometimes performed by symbiotic or endophytic microorganisms (fungi and bacteria) that live within the plant's tissues. It is conceivable that an endophyte residing in E. lanceolatus is the true producer of the trione. Therefore, culturing and analyzing the metabolomes of microbes isolated from this grass represents a promising avenue for discovery. Modern metabolomic screening and genome mining techniques are instrumental in such exploratory studies.

Advanced Synthetic Methodologies for Hentriacontane 7,16,18 Trione and Its Structural Analogs

Strategies for Carbon-Carbon Bond Formation in Long-Chain Aliphatic Systems

Convergent and Linear Synthesis Approaches

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | The target molecule is assembled in a stepwise manner from starting materials through a series of sequential transformations. chemistnotes.compediaa.comkccollege.ac.in | Simpler to plan. | Overall yield drops significantly with each step, making it inefficient for long sequences. wikipedia.orgkccollege.ac.in Failure at a late stage results in the loss of all previously invested materials. kccollege.ac.in |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined at a later stage to form the final product. chemistnotes.comwikipedia.orgkccollege.ac.in | Higher overall yield and greater efficiency. chemistnotes.com Allows for parallel synthesis of fragments. Failure in one branch does not compromise the entire synthesis. | May require more complex planning to design suitable fragments and coupling reactions. |

For the target molecule, a plausible convergent strategy would be to disconnect the C31 backbone into three fragments, for instance: a C6 fragment containing the C7-keto group precursor, a C10 fragment containing the C16- and C18-keto group precursors, and a C15 fragment. These fragments would be synthesized independently and then coupled.

Utilization of Modern Cross-Coupling Reactions

Modern cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the success of convergent synthetic strategies. mdpi.comyoutube.com These reactions, typically catalyzed by transition metals like palladium or nickel, enable the efficient connection of different organic fragments. youtube.comnih.gov

Several named cross-coupling reactions are applicable to the synthesis of long-chain aliphatic systems:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is widely used due to the stability and low toxicity of the boron reagents.

Negishi Coupling: This method uses an organozinc reagent as the nucleophile to couple with an organohalide, also typically catalyzed by palladium or nickel. nih.govacs.org

Stille Coupling: This reaction employs organotin compounds, which are highly effective but are often avoided due to the toxicity of the tin byproducts.

In a convergent synthesis of Hentriacontane-7,16,18-trione, these reactions could be used to link the pre-synthesized fragments. For example, a C15 alkyl halide could be coupled with a C10 organoboron derivative (Suzuki coupling), followed by coupling the resulting C25 fragment with a C6 organozinc reagent (Negishi coupling). The development of catalysts and ligands has extended the scope of these reactions to include sp³-hybridized substrates, which are essential for constructing aliphatic chains. nih.gov Nickel-catalyzed reductive coupling methods have also been developed to directly prepare unsymmetrical dialkyl ketones from carboxylic acid derivatives and alkyl halides, tolerating a wide variety of functional groups. nih.gov

Selective Oxidation Techniques for Ketone Moiety Installation

A critical challenge in the synthesis of Hentriacontane-7,16,18-trione is the precise installation of three ketone groups at positions 7, 16, and 18. This requires highly selective oxidation methods.

Regioselective Oxidation Strategies for Hydrocarbon Backbones

Direct, regioselective oxidation of an unactivated C-H bond in a long alkane chain is exceptionally difficult. While some methods exist, such as those using manganese or iron catalysts, achieving oxidation at specific, remote positions with high selectivity remains a significant challenge. researchgate.net For example, biologically inspired manganese catalysts have been shown to furnish ketones from cycloalkanes with some regioselectivity, but this is harder to control in a flexible linear chain. researchgate.net

A more reliable and common strategy is to install the ketone functionality, or a precursor such as a hydroxyl group, at the desired position early in the synthesis within the smaller fragments. The oxidation of secondary alcohols to ketones is a high-yielding and predictable transformation. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com Therefore, a synthetic plan would involve creating fragments that already contain secondary alcohols at the positions corresponding to C-7, C-16, and C-18. These alcohols can then be oxidized to the target ketones at an appropriate stage, often just before or after the fragment coupling steps.

Development of Novel Catalytic Oxidation Systems

Significant research has focused on developing new catalytic systems for the oxidation of alcohols to ketones under mild and efficient conditions. organic-chemistry.org These modern methods offer advantages over traditional stoichiometric oxidants (like chromium-based reagents), including higher selectivity, better functional group tolerance, and improved environmental profiles.

Several classes of modern catalytic systems are noteworthy:

TEMPO-Based Systems: 2,2,6,6-Tetramethylpiperidyl-1-oxy (TEMPO) is a stable nitroxyl (B88944) radical used as a catalyst in combination with a stoichiometric co-oxidant. cmu.edu Systems like TEMPO/Oxone or TEMPO with iodobenzene (B50100) dichloride are highly efficient for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. organic-chemistry.orgcmu.edu

Transition Metal Catalysis: Various transition metal complexes serve as effective oxidation catalysts. Copper/TEMPO systems can use air as the terminal oxidant, representing a green chemistry approach. researchgate.net Iron, manganese, and ruthenium complexes have also been developed to catalyze C-H oxidation or alcohol dehydrogenation. researchgate.netorganic-chemistry.org For instance, a manganese complex with a tetradentate nitrogen ligand has shown high yields for converting cyclic alkanes to ketones using hydrogen peroxide. researchgate.net

Metal-Free Systems: To avoid issues with metal contamination, metal-free oxidation systems have been developed. The Burgess reagent, in the presence of DMSO, can rapidly oxidize a wide range of alcohols to their corresponding aldehydes and ketones in excellent yields. organic-chemistry.org

| Catalytic System | Description | Advantages |

| TEMPO/Co-oxidant | A nitroxyl radical catalyst used with a stoichiometric oxidant like Oxone or bleach. cmu.edu | Mild conditions, high yields, good functional group tolerance. |

| Cu/TEMPO/O₂ | A copper-based catalyst used with TEMPO and molecular oxygen (air) as the terminal oxidant. researchgate.net | Environmentally friendly (uses air), practical for large-scale applications. |

| Mn or Fe Complexes/H₂O₂ | Biologically inspired non-heme iron or manganese catalysts that use hydrogen peroxide as the oxidant. researchgate.net | Uses an environmentally benign oxidant, can perform C-H oxidation. researchgate.net |

| Burgess Reagent/DMSO | A metal-free system that activates the alcohol for oxidation by DMSO. organic-chemistry.org | Rapid, mild, high yields, avoids heavy metal reagents. |

Isolation and Advanced Spectroscopic Characterization of Hentriacontane 7,16,18 Trione

State-of-the-Art Spectroscopic Elucidation Protocols

X-ray Crystallography for Solid-State Structural Confirmation

In a typical X-ray crystallography workflow, a high-quality single crystal of the compound of interest is grown and mounted on a diffractometer. The crystal is then irradiated with a beam of monochromatic X-rays. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the intensities and geometric distribution of these diffracted X-rays, a detailed electron density map of the molecule can be constructed. From this map, the precise positions of individual atoms are determined, leading to the elucidation of the molecule's solid-state structure.

While general principles of X-ray crystallography are well-established, the successful application of this technique is contingent upon the ability to grow a suitable single crystal of the analyte. For long-chain aliphatic compounds such as Hentriacontane-7,16,18-trione, obtaining crystals of sufficient size and quality for diffraction studies can be a significant challenge due to their inherent flexibility and potential for conformational polymorphism.

Although no specific crystallographic data for Hentriacontane-7,16,18-trione are available, the table below illustrates the type of data that would be generated from a successful X-ray crystallographic analysis. The values presented are hypothetical and serve only as an example of the crystallographic parameters that would be reported.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C31H58O3 |

| Formula weight | 478.79 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 5.4321(2) |

| b (Å) | 9.8765(4) |

| c (Å) | 45.1234(17) |

| α (°) | 90 |

| β (°) | 98.765(3) |

| γ (°) | 90 |

| Volume (ų) | 2389.0(2) |

| Z | 4 |

| Calculated density (g/cm³) | 1.330 |

| R-factor (%) | 4.5 |

Development of Analytical Standards and Reference Materials

The availability of well-characterized analytical standards and reference materials is fundamental for the accurate quantification and identification of chemical compounds in various matrices. A thorough review of chemical supplier catalogs and scientific literature indicates that at present, there are no commercially available certified reference materials or analytical standards specifically for Hentriacontane-7,16,18-trione.

The development of an analytical standard for a novel compound like Hentriacontane-7,16,18-trione would necessitate a multi-step process. The first crucial step is the synthesis of the compound with a very high degree of purity. This would be followed by a rigorous structural confirmation and characterization process employing a suite of analytical techniques, including but not limited to:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess for the presence of impurities.

Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the elemental composition.

Elemental Analysis: To provide an independent verification of the compound's elemental composition.

Chromatographic Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with appropriate detectors to determine the purity profile.

Once the purity and identity of the synthesized Hentriacontane-7,16,18-trione are unequivocally established, it can be designated as a primary reference standard. This standard would then be used to prepare calibrated solutions for use in quantitative analyses and to serve as a benchmark for the identification of the compound in unknown samples. The stability of the reference material under specified storage conditions would also need to be thoroughly evaluated to ensure its long-term integrity.

The following table outlines the typical information that would be provided with a certified analytical standard for Hentriacontane-7,16,18-trione, should one be developed in the future.

| Property | Specification |

|---|---|

| Compound Name | Hentriacontane-7,16,18-trione |

| CAS Number | Not Assigned |

| Molecular Formula | C31H58O3 |

| Molecular Weight | 478.79 g/mol |

| Purity (by HPLC) | ≥98% |

| Identity | Confirmed by ¹H NMR, ¹³C NMR, and MS |

| Format | Neat Solid |

| Storage Conditions | -20°C, Dessicated |

| Certificate of Analysis | Provided with Lot-Specific Data |

No Publicly Available Research Found for Hentriacontane-7,16,18-trione

Following a comprehensive search of scientific literature and chemical databases, no theoretical or computational chemistry studies specifically focused on the compound Hentriacontane-7,16,18-trione were identified. The requested analysis, which was to be structured around ligand-target docking, molecular recognition, and pharmacophore generation, could not be completed due to the absence of available data on this specific molecule.

Consequently, it is not possible to provide information on the following topics as they relate to Hentriacontane-7,16,18-trione:

Theoretical and Computational Chemistry Studies of Hentriacontane 7,16,18 Trione

Structure-Activity Relationship (SAR) Prediction via In Silico Modeling

Pharmacophore Generation and Screening Considerations:No studies have been published on the generation of a pharmacophore model based on this compound or its use in virtual screening campaigns.

Further research or the publication of studies on Hentriacontane-7,16,18-trione is required before a detailed article on its theoretical and computational properties can be generated.

Based on a comprehensive review of publicly available scientific literature, there is no specific information available for the chemical compound “Hentriacontane-7,16,18-trione.” The search results consistently refer to the parent compound, Hentriacontane , a long-chain alkane with the formula C31H64.

Therefore, it is not possible to generate an article that is "focusing solely on the chemical Compound 'Hentriacontane-7,16,18-trione'" as requested, because no research findings, mechanistic studies, or biological interaction data for this specific trione (B1666649) derivative could be identified.

To fulfill the user's request for an article structured around the provided outline, information would need to exist for the specified compound. As this is not the case, generating content would lead to speculation and scientific inaccuracy, which is strictly against the project's quality guidelines.

Mechanistic Investigations of Biological Interactions of Hentriacontane 7,16,18 Trione

Advanced Omics-Based Approaches for Mechanistic Discovery

Proteomics and Metabolomics Profiling of Compound-Treated Biological Systems

There is currently no published research detailing the proteomics or metabolomics profiling of biological systems treated with Hentriacontane-7,16,18-trione. Consequently, data on the compound's impact on protein expression levels, post-translational modifications, or alterations in the cellular metabolome are not available. Interactive data tables and detailed research findings in this area could not be generated due to the absence of primary studies.

Gene Expression Analysis for Transcriptomic Responses

Similarly, the scientific literature lacks studies on the gene expression analysis and transcriptomic responses of organisms or cell cultures to Hentriacontane-7,16,18-trione. As a result, information regarding the compound's influence on gene regulation, including the upregulation or downregulation of specific transcripts, remains unknown. The creation of data tables summarizing such effects is not possible without underlying experimental evidence.

Environmental Distribution, Fate, and Biotransformation of Hentriacontane 7,16,18 Trione

Occurrence in Environmental Compartments

There is no available information on the presence or detection of Hentriacontane-7,16,18-trione in any environmental setting.

Presence in Soil Organic Matter and Plant Detritus

No studies have documented the presence of Hentriacontane-7,16,18-trione in soil organic matter or plant detritus.

Detection in Air, Water, and Sediment Samples

Currently, there are no documented methods or results for the detection of Hentriacontane-7,16,18-trione in air, water, or sediment samples.

Abiotic Degradation Pathways

The abiotic degradation pathways of Hentriacontane-7,16,18-trione have not been investigated.

Photochemical Stability and Degradation Kinetics

There is no information available regarding the photochemical stability or degradation kinetics of Hentriacontane-7,16,18-trione.

Hydrolysis and Oxidation in Aquatic Environments

No data exists on the hydrolysis or oxidation processes of Hentriacontane-7,16,18-trione in aquatic environments.

Biotic Transformation by Microorganisms

The potential for biotic transformation of Hentriacontane-7,16,18-trione by microorganisms has not been a subject of scientific study.

Microbial Degradation Pathways and Metabolite Identification

There is no specific information available in scientific literature regarding the microbial degradation pathways or the identification of metabolites for Hentriacontane-7,16,18-trione. General knowledge of microbial metabolism suggests that long-chain aliphatic ketones can be susceptible to degradation by various microorganisms. These processes often involve enzymatic actions that break down the carbon chain.

Table 1: Hypothetical Microbial Degradation Data for Hentriacontane-7,16,18-trione

| Parameter | Value |

| Degradation Pathway | Not Determined |

| Primary Metabolites | Not Identified |

| Secondary Metabolites | Not Identified |

| Key Degrading Microorganisms | Not Identified |

| Half-life in Soil | Not Determined |

| Half-life in Water | Not Determined |

This table is for illustrative purposes only, as no specific data exists for Hentriacontane-7,16,18-trione.

Role in Nutrient Cycling and Ecosystem Function

The specific role of Hentriacontane-7,16,18-trione in nutrient cycling and broader ecosystem function has not been a subject of scientific inquiry. The impact of any chemical compound on these complex processes is dependent on its bioavailability, concentration, and the metabolic capabilities of the microbial communities present in a given environment.

In general, the microbial breakdown of organic compounds can contribute to nutrient cycles, such as the carbon cycle, by releasing carbon in forms that can be utilized by other organisms. However, without an understanding of the degradation of Hentriacontane-7,16,18-trione, its contribution to these cycles cannot be ascertained. Similarly, its influence on ecosystem functions, such as soil respiration or aquatic microbial community structure, is undetermined.

Further research, including laboratory degradation studies and field investigations, would be necessary to elucidate the environmental behavior of Hentriacontane-7,16,18-trione and its potential ecological significance.

Future Research Directions and Translational Perspectives for Hentriacontane 7,16,18 Trione

Development of Novel Analytical Methodologies for Detection and Quantification

The unique structure of Hentriacontane-7,16,18-trione—a long aliphatic chain with three ketone functionalities—presents specific challenges and opportunities for the development of sensitive and selective analytical methods. Currently, no standardized methods for its detection and quantification exist. Future research should focus on adapting established techniques for long-chain aliphatic compounds and polyketones.

Gas Chromatography-Mass Spectrometry (GC-MS) is a promising avenue. Due to the compound's high molecular weight, methods would require high-temperature capillary columns and potentially on-column injection to prevent thermal degradation. A key area of development will be in derivatization techniques to enhance volatility and ionization efficiency. One such technique could be derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with ketone groups to form oximes, improving chromatographic resolution and detection limits. Techniques developed for analyzing long-chain aldehydes in natural products, which involve solid-phase extraction for sample cleanup followed by GC-MS, could serve as a blueprint for isolating Hentriacontane-7,16,18-trione from complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) offers an alternative that avoids the need for derivatization and the challenges of high-temperature GC. Reversed-phase chromatography would likely be effective, given the compound's significant hydrophobic character. The development of specific MS/MS transitions in a triple quadrupole mass spectrometer would enable highly selective and quantitative analysis through Multiple Reaction Monitoring (MRM).

| Analytical Method | Principle | Potential Application for Hentriacontane-7,16,18-trione | Key Development Areas |

| GC-MS | Separates volatile compounds based on boiling point and partitioning with a stationary phase, followed by mass-based detection. | Quantification in biological or environmental samples after extraction and derivatization. | Optimization of high-temperature columns; development of specific derivatization protocols (e.g., oximation). |

| HPLC-MS/MS | Separates compounds based on polarity, followed by selective mass filtering for detection and quantification. | Direct analysis in complex matrices without derivatization; high-throughput screening. | Method development for reversed-phase columns; optimization of ionization source and MRM transitions. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structural confirmation of the isolated compound; purity assessment of standards. | Development of protocols for solubility in deuterated solvents; 2D NMR (COSY, HMBC) for full structural assignment. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the molecule's functional groups. | Rapid confirmation of the presence of ketone (C=O) and aliphatic (C-H) groups. | Application in quality control and as a complementary technique to mass spectrometry. |

Engineering Biosynthetic Pathways for Sustainable Production

The chemical synthesis of a complex molecule like Hentriacontane-7,16,18-trione is likely to be a multi-step, low-yield process. Metabolic engineering and synthetic biology offer a sustainable alternative for its production. Future research should focus on designing and implementing artificial biosynthetic pathways in microbial hosts like E. coli or yeast.

A plausible biosynthetic strategy would involve leveraging and modifying polyketide synthase (PKS) or fatty acid synthase (FAS) machinery. dtu.dkyoutube.com These enzymatic assembly lines catalyze the iterative condensation of small carboxylic acid units (like acetyl-CoA and malonyl-CoA) to build long carbon chains. nih.govyoutube.com To produce Hentriacontane-7,16,18-trione, a hybrid pathway could be engineered. This might involve:

Chain Initiation and Elongation: Utilizing a Type I PKS module to build the C31 backbone from one starter unit and 15 extender units.

Selective Ketone Formation: The key challenge is to control the reduction of the β-keto groups formed during each condensation cycle. In fatty acid synthesis, these are typically fully reduced to alkanes. In this case, the ketoreductase (KR) domains of the PKS would need to be selectively inactivated or modified for only three specific cycles to retain the ketone groups at positions 7, 16, and 18, while other keto groups are fully reduced.

Host Engineering: The microbial host would need to be engineered to ensure a high flux of precursor molecules, primarily malonyl-CoA. nih.gov A "bio-catalytic conversion" approach, where a microorganism is engineered to produce a precursor acid that is then chemically converted to the final ketone, could also be explored. researchgate.netnih.gov

| Enzyme/System | Function in Engineered Pathway | Rationale for Selection |

| Polyketide Synthase (PKS) Type I | Serves as the core assembly line for constructing the C31 carbon backbone. | Modular nature allows for rational design and domain swapping to control chain length and functional group placement. dtu.dk |

| Acyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA, the primary building block for chain elongation. | Overexpression is a common strategy to increase the pool of extender units for polyketide production. nih.gov |

| Engineered Ketoreductase (KR) Domains | Selectively reduce or leave untouched the β-keto groups during chain assembly. | Inactivating KR domains at specific modules would retain the desired ketone functionalities. |

| Thioesterase (TE) | Catalyzes the release of the final Hentriacontane-7,16,18-trione molecule from the PKS. | Determines the final chain length and ensures efficient product turnover. |

Exploration of Supramolecular Assembly and Material Science Applications

The presence of three polar ketone groups spaced along a long, flexible, non-polar aliphatic chain makes Hentriacontane-7,16,18-trione an intriguing candidate for applications in supramolecular chemistry and material science. The ketone groups can act as sites for non-covalent interactions, such as hydrogen bonding (with appropriate donor molecules) and dipole-dipole interactions, while the aliphatic chain can engage in van der Waals interactions and hydrophobic effects.

Future research could explore the self-assembly of this molecule into higher-order structures like nanofibers, gels, or liquid crystals. It is hypothesized that in non-polar solvents, the molecules could assemble to shield the polar ketone groups, while in polar environments, hydrophobic interactions of the aliphatic chains would dominate. These properties are analogous to those seen in aliphatic polyketone polymers, which exhibit high crystallinity and strong intermolecular attraction due to their polar ketone groups. pslc.ws

Potential material science applications include:

Organogelators: The ability to form fibrous networks through self-assembly could enable its use as a gelling agent for organic solvents.

Functional Additives: Incorporation into polymer matrices could modify properties such as crystallinity, thermal stability, and surface energy. Aliphatic polyketones are known for their excellent mechanical properties, chemical resistance, and thermal stability. cambridge.orgkdfeddersen.comwikipedia.org Hentriacontane-7,16,18-trione could act as a molecular-level model or a plasticizer for these advanced polymers.

Nanostructure Templates: The self-assembled structures could potentially be used as templates for the synthesis of other nanomaterials.

Deeper Mechanistic Elucidation of Inferred Biological Activities

While no biological activities have been reported for Hentriacontane-7,16,18-trione, its structure suggests several plausible avenues for investigation. The long aliphatic chain confers high lipophilicity, suggesting it could readily associate with or insert into cellular membranes, potentially disrupting their structure and function. The ketone groups, similar to those in biologically active ketone bodies like β-hydroxybutyrate, could act as signaling molecules or metabolic modulators. nih.govresearchgate.netresearchgate.net

Future research should focus on:

Membrane Interaction Studies: Using model lipid bilayers and live-cell imaging to determine if the molecule alters membrane fluidity, permeability, or the function of membrane-bound proteins.

Metabolic Profiling: Investigating its effects on cellular metabolism. It is plausible that, like other ketones, it could influence glucose metabolism, lipid oxidation, or the cellular NAD+/NADH ratio. frontiersin.org

Signaling Pathway Analysis: Ketone bodies are known to act as signaling molecules, for instance by inhibiting histone deacetylases (HDACs). nih.gov Studies could explore whether Hentriacontane-7,16,18-trione can modulate similar pathways, affecting gene expression related to inflammation, oxidative stress, or cell proliferation.

Receptor Binding Assays: Screening for potential interactions with nuclear receptors or other intracellular proteins that bind to lipid-like molecules.

These investigations would clarify whether Hentriacontane-7,16,18-trione possesses therapeutic potential, for example, as an anti-inflammatory or metabolic regulatory agent.

Comparative Studies with Other Long-Chain Polyketones and Aliphatic Compounds

Key comparative molecules would include:

Hentriacontane: The parent C31 alkane. Comparing the trione (B1666649) to this non-polar hydrocarbon would directly reveal the impact of the ketone groups on physical properties (melting point, solubility), supramolecular assembly, and any potential biological activity.

Aliphatic Polyketones: These are polymers with repeating ketone units. researchgate.netavient.com Comparing the discrete trione molecule to these polymers would provide insights into how chain length and the density of ketone groups influence material properties like mechanical strength, thermal stability, and chemical resistance. pslc.wskdfeddersen.com

Short-chain Tri-, Di-, and Monoketones: Comparing the title compound to smaller molecules with similar functionalities would elucidate the role of the long C31 aliphatic chain in dictating properties like solubility, membrane partitioning, and self-assembly behavior.

| Compound | Key Structural Feature | Predicted/Known Property | Rationale for Comparison |

| Hentriacontane-7,16,18-trione | C31 chain with three ketone groups | Amphiphilic character, potential for self-assembly and biological signaling. | Target compound for establishing baseline properties. |

| Hentriacontane | C31 alkane chain (no ketones) | Non-polar, hydrophobic, waxy solid. Known to have some anti-inflammatory effects. nih.gov | To isolate the functional contribution of the three ketone groups. |

| Aliphatic Polyketone (polymer) | Long polymer chain with regularly spaced ketone groups | High-performance thermoplastic with excellent mechanical and thermal properties. wikipedia.orgonlytrainings.com | To compare the properties of a discrete molecule versus a polymeric material with similar functional groups. |

| 2,5,8-Nonanetrione | Short-chain trione | More polar and water-soluble than the C31 analogue. | To understand the influence of the long aliphatic chain on physical and biological properties. |

By systematically comparing these compounds, researchers can build a comprehensive understanding of Hentriacontane-7,16,18-trione and guide its future development for specific applications in material science or pharmacology.

Q & A

Q. How can researchers integrate multi-omics data to elucidate the mechanism of action of Hentriacontane-7,16,18-trione?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., KEGG, STRING). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。